
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various types of cancer, including leukemia, lymphoma, and solid tumors. ABT-199 selectively binds to the hydrophobic groove of BCL-2 protein, leading to the induction of apoptosis in cancer cells.
作用機序
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide involves the selective inhibition of BCL-2 protein, which is overexpressed in cancer cells. BCL-2 prevents the activation of the intrinsic apoptotic pathway by binding to and sequestering pro-apoptotic proteins, such as BAX and BAK. 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide binds to the hydrophobic groove of BCL-2, displacing the pro-apoptotic proteins and promoting the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells with high BCL-2 expression, while sparing normal cells with low BCL-2 expression. This selectivity is due to the differential expression of BCL-2 in cancer cells, which makes them more dependent on BCL-2 for survival than normal cells. 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as venetoclax and rituximab.
実験室実験の利点と制限
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, its high potency and selectivity also pose challenges for its use in lab experiments, as it may lead to off-target effects and toxicity. Additionally, the high cost of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the development and use of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide. One area of focus is the identification of biomarkers that can predict response to 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide and guide patient selection for therapy. Another area of interest is the combination of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide with other targeted agents or immunotherapies to improve its efficacy and overcome resistance mechanisms. Additionally, the development of more potent and selective BCL-2 inhibitors may lead to the discovery of new therapeutic targets for cancer treatment.
合成法
The synthesis of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide involves several steps, including the preparation of 2,5-dimethylbenzaldehyde, piperidine, and piperidinecarboxylic acid. The final step involves the condensation of 2,5-dimethylbenzaldehyde and piperidinecarboxylic acid to form the target compound, 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide. The synthesis of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has been optimized to achieve high yield and purity, making it suitable for large-scale production.
科学的研究の応用
1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide induces apoptosis in cancer cells with high BCL-2 expression, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). Clinical trials have demonstrated the efficacy of 1-(2,5-dimethylbenzyl)-3-piperidinecarboxamide in treating CLL and NHL, leading to its approval by the US FDA for these indications.
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-5-6-12(2)14(8-11)10-17-7-3-4-13(9-17)15(16)18/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVWBPVEWZASR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dimethylphenyl)methyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5138606.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)
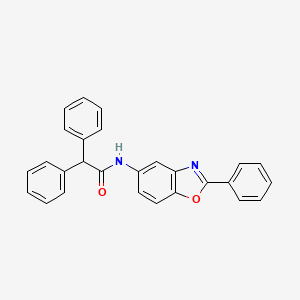
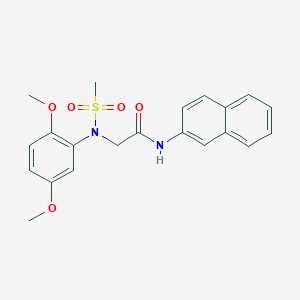
![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)
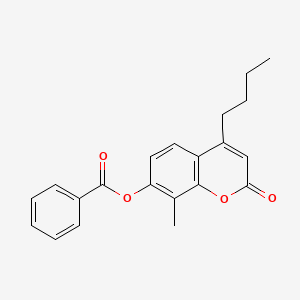
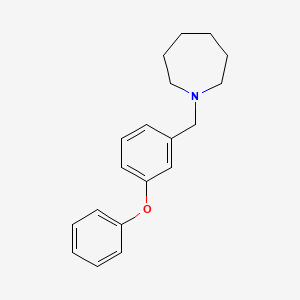
![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)
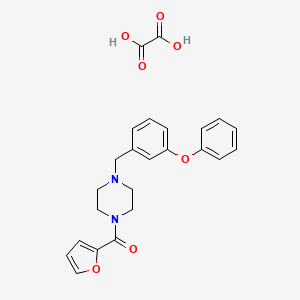
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)
![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)

![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)